molecular formula C8H13FO3 B2909873 Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 2287342-53-2

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No. B2909873
M. Wt: 176.187
InChI Key: LALCJMXBRTZKSM-FKQCQYRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate, also known as EFHC, is a cyclobutane derivative that has gained significant attention in recent years due to its potential applications in scientific research. EFHC is a synthetic compound that can be produced through a variety of methods, and has been found to possess unique biochemical and physiological effects. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.

Starting Materials
Ethyl cyclobutane-1-carboxylate, Fluorine gas, Sodium hydride, Methanol, Hydrogen peroxide, Sulfuric acid, Sodium bicarbonate, Ethanol

Reaction
Step 1: Ethyl cyclobutane-1-carboxylate is reacted with sodium hydride in methanol to form the corresponding carbanion intermediate., Step 2: Fluorine gas is bubbled through the reaction mixture to introduce the fluorine atom at the 3-position of the cyclobutane ring., Step 3: The resulting intermediate is treated with hydrogen peroxide and sulfuric acid to introduce the hydroxymethyl group at the 3-position of the cyclobutane ring., Step 4: The reaction mixture is quenched with sodium bicarbonate and the desired product, Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate, is isolated by column chromatography using ethanol as the eluent.

Scientific Research Applications

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate has a wide range of potential applications in scientific research. One of the most promising areas of research involves its use as a building block for the synthesis of novel compounds with potential therapeutic applications. Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate can be used as a precursor for the synthesis of a variety of cyclobutane derivatives, which have been found to possess a range of biological activities such as anticancer, antiviral, and antibacterial properties.

Mechanism Of Action

The mechanism of action of Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is not yet fully understood, but it is believed to interact with various enzymes and proteins in the body. Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function.

Biochemical And Physiological Effects

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate has been found to possess a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase and butyrylcholinesterase, Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate has also been found to possess antioxidant properties. This antioxidant activity can help to protect cells from oxidative damage, which has been linked to a range of diseases such as cancer and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, and has a range of potential applications in scientific research. However, there are also some limitations to its use. Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is a synthetic compound that may not accurately mimic the effects of natural compounds, and its mechanism of action is not yet fully understood.

Future Directions

There are several future directions for research on Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate. One potential area of research is the synthesis of novel compounds based on Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate, which could have a range of therapeutic applications. Another area of research is the further investigation of Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate's mechanism of action, which could help to identify new targets for drug development. Additionally, research could be conducted to explore the potential use of Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate as a diagnostic tool for certain diseases.

properties

IUPAC Name

ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO3/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALCJMXBRTZKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate

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